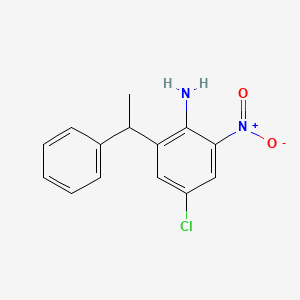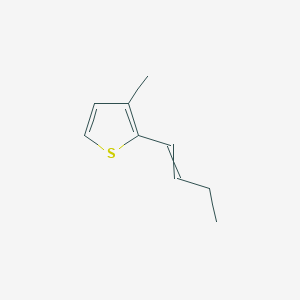
2-(But-1-en-1-yl)-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(But-1-en-1-yl)-3-methylthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(But-1-en-1-yl)-3-methylthiophene can be achieved through several methods. One common approach involves the reaction of 3-methylthiophene with but-1-en-1-yl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the butenyl halide.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes are employed to facilitate the coupling reactions between 3-methylthiophene and butenyl halides. These processes are optimized for large-scale production, ensuring high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(But-1-en-1-yl)-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Butyl-substituted thiophenes.
Substitution: Halogenated or alkylated thiophenes.
Applications De Recherche Scientifique
2-(But-1-en-1-yl)-3-methylthiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including conducting polymers and organic semiconductors.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is used in the production of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 2-(But-1-en-1-yl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to the desired biological or pharmacological outcomes.
Comparaison Avec Des Composés Similaires
- 2-(But-1-en-1-yl)-4-methylthiophene
- 2-(But-1-en-1-yl)-5-methylthiophene
- 2-(But-1-en-1-yl)-3-ethylthiophene
Comparison: 2-(But-1-en-1-yl)-3-methylthiophene is unique due to the specific positioning of the butenyl and methyl groups on the thiophene ring. This structural arrangement influences its reactivity and properties, distinguishing it from other similar compounds. For instance, the position of the methyl group can affect the compound’s electronic distribution and steric hindrance, leading to differences in chemical behavior and applications.
Propriétés
Numéro CAS |
103527-75-9 |
|---|---|
Formule moléculaire |
C9H12S |
Poids moléculaire |
152.26 g/mol |
Nom IUPAC |
2-but-1-enyl-3-methylthiophene |
InChI |
InChI=1S/C9H12S/c1-3-4-5-9-8(2)6-7-10-9/h4-7H,3H2,1-2H3 |
Clé InChI |
DMGQTXKANDYDDT-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1=C(C=CS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


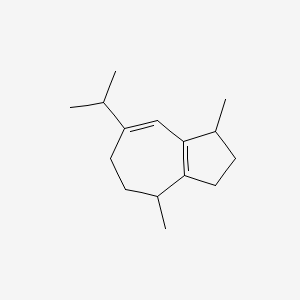

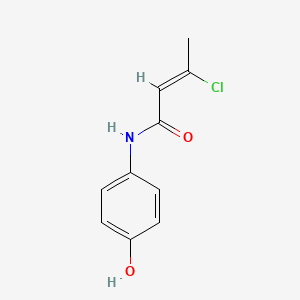

![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![Benzene, 4-[(4-butylphenyl)ethynyl]-1,2-difluoro-](/img/structure/B14323695.png)

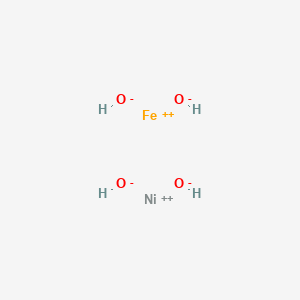
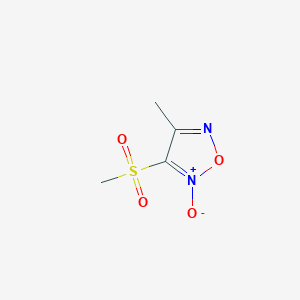
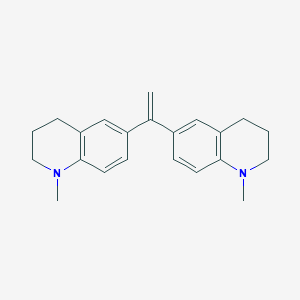

![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)
